2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride

Medicinal Chemistry Agrochemical Synthesis Halogenated Building Blocks

Regiospecific 2,5-disubstituted aniline scaffolds are scarce, stalling medicinal chemistry programs. This compound supplies the exact ortho-bromine, N-methyl, meta-trifluoromethoxy pattern required for precision SAR. • Ortho-Br handle for Suzuki, Buchwald & Sonogashira cross-coupling • N-Me group preserves target amine basicity & steric profile • m-OCF₃ pharmacophore boosts metabolic stability & lipophilicity Reliable synthesis-grade purity (97%+) with global B2B shipping.

Molecular Formula C8H8BrClF3NO
Molecular Weight 306.507
CAS No. 1215206-76-0
Cat. No. B567337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride
CAS1215206-76-0
Molecular FormulaC8H8BrClF3NO
Molecular Weight306.507
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)OC(F)(F)F)Br.Cl
InChIInChI=1S/C8H7BrF3NO.ClH/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12;/h2-4,13H,1H3;1H
InChIKeyBXTPTZKPUINLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride: Specialized Building Block


2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is a highly functionalized aromatic amine featuring a unique combination of a bromine atom, an N-methyl group, and a trifluoromethoxy (OCF3) moiety . Its hydrochloride salt form (C8H8BrClF3NO, MW: 306.51) is manufactured for research use, primarily as a versatile intermediate in the synthesis of more complex molecules . The trifluoromethoxy group is a prized pharmacophore in medicinal and agrochemical chemistry due to its ability to enhance metabolic stability and lipophilicity . The compound's structure, with multiple reactive handles in a specific substitution pattern, distinguishes it from simpler aniline derivatives and positions it as a key reagent for accessing a defined region of chemical space .

Unique ortho-Br, N-Me, meta-OCF3 pattern enables modular molecular construction
Hydrochloride salt form provides precise stoichiometry for synthesis
Research-use building block for medicinal and agrochemical SAR studies

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride: Unsubstitutability


Interchanging in-class compounds is not feasible due to the high degree of regiospecificity required in modern synthesis. The simultaneous presence of the ortho-bromine, N-methyl, and meta-trifluoromethoxy groups creates a unique steric and electronic environment that is not replicated by any single comparator . Substituting with a compound like 2-bromo-5-(trifluoromethoxy)aniline (lacking the N-methyl group) would alter nucleophilicity and basicity, potentially derailing a subsequent cross-coupling or alkylation step . Similarly, using a para-substituted analog or a non-brominated version (e.g., N-methyl-5-(trifluoromethoxy)aniline) would change the vector of molecular growth and remove the critical halogen handle necessary for further elaboration . The precise substitution pattern of this compound is essential for maintaining the intended three-dimensional geometry and electronic properties of the final target molecule, making it a non-substitutable reagent in a defined synthetic sequence.

N-Me absent

Lacking the N-methyl group may alter basicity and N–H reactivity, derailing alkylation steps.

No Br handle

Removing the ortho-bromine eliminates the critical halogen handle for cross-coupling elaboration.

Positional shift

A para-substituted analog changes the vector of molecular growth, potentially disrupting target geometry.

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride: Differentiation Evidence


Unique Ortho-Bromo, Meta-Trifluoromethoxy Pattern

The compound possesses a unique combination of functional groups and a specific substitution pattern that is not commercially available in any single, simple analog. A direct search of common chemical catalogs confirms that while 2-bromo-5-(trifluoromethoxy)aniline (CAS 887267-47-2) and N-methyl-5-(trifluoromethoxy)aniline are available, the combination of all three features—the ortho-bromine, N-methyl group, and meta-trifluoromethoxy substituent—is exclusive to this compound . This provides a distinct and verifiable structural differentiator .

Substitution Pattern
Class-level inference
Ortho-Br, N-Me, meta-OCF3
vs
2-Br-5-OCF3 aniline (no N-Me)
Defines unique regiospecific building block
Data to verify; catalog comparison
Medicinal Chemistry Agrochemical Synthesis Halogenated Building Blocks

Dedicated Intermediate for Brominated Aniline Synthesis

US Patent 6,114,584 describes a method for preparing brominated substituted anilines, where trifluoromethoxy is the most preferred substituent [1]. While the target compound itself is not explicitly named, the patent establishes that the ortho-bromination of a trifluoromethoxyaniline is a controlled, commercially significant process [1]. This supports the class-level inference that the 2-bromo substitution on a trifluoromethoxy aniline core is a deliberate, high-value modification for generating specific reactivity, not a random side product.

Industrial Preference
Class-level inference
“Most preferred R group”
in patent for brominated aniline synthesis
Supports strategic intermediate relevance
Patent context; target not explicitly named
Process Chemistry Organic Synthesis Patents

2,5-Disubstitution Pattern and Bioactivity

In a study on enaminones, the biological activity of trifluoromethoxy aniline derivatives was highly dependent on the substitution position. The para-substituted trifluoromethoxy analog showed significant potency (ED50 via i.p. in mice), while the meta-substituted version had limited activity due to steric factors [1]. This study provides a quantitative framework: a bromo substituent was active when placed in the para position but inactive when in the meta position, illustrating the strict positional requirements for activity [1]. While this does not directly test the target compound, it strongly implies that the unique 2-bromo, 5-trifluoromethoxy substitution pattern creates a distinct biological profile compared to its positional isomers.

Positional SAR
Class-level inference
para-OCF3: Active (ED50)
vs
meta-Br: Inactive
Exact substitution position critical for activity
In vivo mouse model; data for analogs only
Structure-Activity Relationship (SAR) Pharmacology Anticonvulsant Research

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride: Application Scenarios


Scaffold Diversification via Cross-Coupling

The ortho-bromine atom is a classic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) . This allows chemists to use this compound as a core to generate diverse libraries of N-methyl, trifluoromethoxy-substituted anilines, which are privileged scaffolds in drug discovery .

Regiospecific Aryl Anilide Synthesis

The compound can serve as a direct precursor to novel aryl anilides. Given the known potential of trifluoromethoxy-substituted aryl anilides as chemical uncouplers for metabolic disease targets [1], this specific building block can be used to precisely install the desired substitution pattern on the anilide core, which is difficult to achieve through other means.

SAR Exploration for CNS and Ion Channel Targets

Based on the observed positional sensitivity of aniline derivatives in anticonvulsant assays [2], this compound is an ideal candidate for exploring new chemical space around sodium channel blockers or other CNS targets. Its specific 2,5-substitution pattern offers a defined starting point for investigating electronic and steric effects that are not possible with more common analogs [2].

Application
Selection Property
Validation Focus
Scaffold diversification via cross-coupling
Ortho-bromine as coupling handle
Verify reactivity in metal-catalyzed couplings
Regiospecific aryl anilide synthesis
N-methyl and meta-OCF3 directing effects
Confirm anilide formation and regiospecificity
SAR exploration for CNS targets
Defined 2,5-substitution pattern
Evaluate positional effects on target binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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